Isotopic Purity of 1-Bromohexane-d13 Enables M+13 Mass Shift for MS Quantification
1-Bromohexane-d13 is specified with an isotopic purity of 98 atom % D, generating a nominal mass shift of M+13 relative to unlabeled 1-bromohexane (monoisotopic mass 164.02 Da) . This 13 Da shift is sufficient to separate the internal standard signal from the analyte's M+1 and M+2 natural abundance isotopic peaks in low-resolution MS, provided the isotopic purity is high enough to minimize cross-contribution [1]. In contrast, unlabeled 1-bromohexane provides a mass shift of 0 Da, precluding its use as an internal standard for itself, while non-isotopic alkyl bromide analogs like 1-bromopentane or 1-bromoheptane lack any predictable mass relationship to the analyte and exhibit different ionization and fragmentation patterns .
| Evidence Dimension | Nominal Mass Shift vs. Analyte (1-Bromohexane) |
|---|---|
| Target Compound Data | M+13 Da (due to 13 × D substitution) |
| Comparator Or Baseline | Unlabeled 1-bromohexane: 0 Da shift; 1-bromopentane: mass shift not predictable or applicable |
| Quantified Difference | +13 Da mass differential |
| Conditions | Low-resolution MS nominal mass measurement; isotopologue calculation |
Why This Matters
The M+13 mass shift allows the internal standard to be chromatographically co-eluting yet spectrometrically distinct, which is a prerequisite for correcting matrix effects and ionization variability in quantitative LC-MS and GC-MS workflows.
- [1] Grocholska, P.; Wieczorek, R.; Bąchor, R. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules 2021, 26 (10), 2989. View Source
